Butyl dihydrogen phosphate

Description

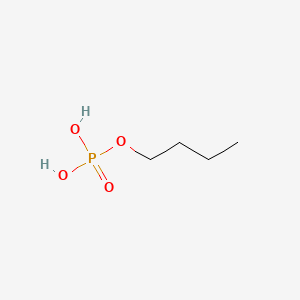

Butyl dihydrogen phosphate (CAS: 1623-15-0), also known as monobutyl phosphate, is an organic phosphate ester with the molecular formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol. It is structurally characterized by a single butyl group attached to a phosphate moiety with two acidic hydrogens (H₂PO₄⁻). Key physical properties include a density of 1.283 g/cm³, boiling point of 272.5°C, and flash point of 118.6°C . Industrially, it serves as a solvent and plasticizer for cellulose esters like nitrocellulose and cellulose acetate . It is also a metabolite of tris(n-butyl) phosphate (TNBP), a flame retardant, in biological systems .

Structure

3D Structure

Properties

IUPAC Name |

butyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJSBUIDQYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862719 | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1623-15-0, 85391-11-3, 52933-01-4 | |

| Record name | Monobutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylphosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52933-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9W48E53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification of Butanol with Phosphoric Acid

The most common laboratory method involves the direct esterification of butanol (C₄H₉OH) with phosphoric acid (H₃PO₄). The reaction proceeds under acidic conditions, typically catalyzed by sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Reaction Conditions :

-

Molar Ratio : A 1:1 molar ratio of butanol to phosphoric acid is standard, though excess butanol (1.5–2.0 equivalents) improves yield by driving the equilibrium toward ester formation.

-

Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.

-

Catalyst : 1–5% (v/v) sulfuric acid accelerates protonation of the hydroxyl group, facilitating nucleophilic attack by the phosphate group.

Purification :

The crude product is purified via fractional distillation under reduced pressure (1–5 mmHg) to isolate this compound from unreacted starting materials and by-products like dibutyl phosphate.

Phosphorus Pentoxide-Mediated Synthesis

An alternative approach employs phosphorus pentoxide (P₂O₅) as a dehydrating agent. This method is advantageous for producing high-purity monoalkyl phosphates with minimal di- or tri-substituted by-products.

Procedure :

-

Butanol and P₂O₅ are combined in a 3:1 molar ratio to favor monoester formation.

-

The exothermic reaction is controlled at 50–100°C for 2–4 hours.

-

The resulting mixture is hydrolyzed with water to yield this compound and phosphoric acid.

Key Insight :

The use of P₂O₅ minimizes polyphosphate formation, achieving yields exceeding 85% under optimized conditions.

Industrial-Scale Production

Continuous Esterification Process

Industrial facilities employ continuous reactors to maximize efficiency and consistency. A packed-bed reactor design ensures uniform temperature and reagent distribution.

Operational Parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70–90°C | |

| Pressure | 1–3 atm | |

| Residence Time | 30–60 minutes | |

| Catalyst Loading | 2–4% (v/v) H₂SO₄ |

Advantages :

Acid Phosphate-Hydrogen Phosphite Reaction

A patented method (US2960528A) involves reacting an acid phosphate with a hydrogen phosphite to produce neutral phosphate esters, including this compound.

Reaction Scheme :

Where and represent alkyl groups.

Case Study :

Reaction Optimization and Challenges

By-Product Mitigation

The primary challenge in synthesizing this compound is controlling the formation of dibutyl phosphate (C₈H₁₉O₄P). Strategies include:

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing charged intermediates. However, they complicate purification due to high boiling points.

Analytical Validation

Purity Assessment

| Technique | Parameter Measured | Typical Result | Source |

|---|---|---|---|

| Acid-Base Titration | Free H₃PO₄ content | <0.5% (w/w) | |

| Gas Chromatography | Residual butanol | <0.1% (v/v) | |

| ³¹P NMR | Mono-/di-ester ratio | 95:5 |

Emerging Methodologies

Chemical Reactions Analysis

Butyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyl phosphate derivatives.

Reduction: Reduction reactions can yield butyl alcohol and phosphoric acid.

Substitution: It can undergo substitution reactions where the butyl group is replaced by other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis:

BDHP is utilized as a reagent in organic synthesis, particularly in the formation of phosphate esters through esterification reactions. It can react with alcohols to produce various esters, which are valuable in chemical manufacturing and research.

Catalyst in Chemical Reactions:

BDHP acts as a catalyst in several chemical reactions, enhancing reaction rates and yields. Its ability to stabilize transition states makes it a useful additive in synthetic pathways.

Biological Applications

Phosphate Metabolism Studies:

BDHP plays a significant role in biochemical research focused on phosphate metabolism. It serves as a substrate for enzymes involved in metabolic pathways, contributing to energy transfer and signal transduction processes.

Drug Delivery Systems:

Due to its surfactant properties, BDHP is being investigated for potential applications in drug delivery systems. Its ability to interact with cell membranes can enhance drug solubility and bioavailability.

Industrial Applications

Surfactant in Detergents and Emulsifiers:

In industrial settings, BDHP is employed as a surfactant in detergents and emulsifiers. Its outstanding wetting and emulsification properties make it effective in formulating cleaning products and stabilizing emulsions.

Lubricants:

BDHP is also utilized as a lubricant additive due to its ability to reduce friction and wear in mechanical systems.

Case Studies

Case Study 1: Toxicological Profile

Research indicates that BDHP is metabolized into various phosphorus-containing metabolites upon exposure. A study on tributyl phosphate (TBP), from which BDHP is derived, showed that high doses could lead to urothelial cytotoxicity in rats but no significant long-term toxicity when treatment was withdrawn .

Case Study 2: Synthesis of Iron Oxides

BDHP influences the synthesis of iron oxides by steering reactions towards specific products like lepidocrocite (γ-FeOOH). This property is valuable for materials science applications where control over particle morphology is crucial .

Mechanism of Action

The mechanism of action of butyl dihydrogen phosphate involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions . It interacts with molecular targets such as proteins and enzymes, stabilizing their structure and function. The pathways involved include the formation of micelles and the stabilization of colloidal systems.

Comparison with Similar Compounds

Structural and Chemical Properties

- Butyl dihydrogen phosphate: C₄H₁₁O₄P, mono-butyl ester with two acidic protons.

- Dibutyl phosphate (DBP) : CAS 107-66-4, molecular formula C₈H₁₉O₄P , molecular weight 210.21 g/mol . It is a di-substituted ester with one acidic hydrogen (HPO₄²⁻) .

Comparison with TNBP Metabolites

Tris(n-butyl) phosphate (TNBP), a tri-substituted phosphate ester, metabolizes into this compound and dibutyl phosphate (DBP) in vivo. Key differences:

- TNBP: Fully substituted (three butyl groups), non-acidic, used as a flame retardant .

- This compound: Mono-substituted, acidic, detected in 56% of human urine samples in biomonitoring studies .

- DBP : Di-substituted, intermediate metabolite, linked to oxidative stress in rodents .

Comparison with Inorganic Dihydrogen Phosphates

Inorganic dihydrogen phosphates (e.g., KH₂PO₄, NH₄H₂PO₄) differ significantly in structure and applications:

Biological Activity

Butyl dihydrogen phosphate (BDHP), a phosphate ester, has garnered attention in various fields due to its biochemical properties and potential applications. This article delves into the biological activity of BDHP, exploring its mechanisms, effects on cellular processes, and relevant research findings.

This compound is an organophosphate compound with the chemical formula CHOP. It is primarily used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its structure allows it to function effectively in biochemical processes, particularly relating to phosphate metabolism and cellular signaling pathways.

BDHP belongs to a class of compounds known as phosphate esters, which are characterized by their ability to act as anionic surfactants. These compounds exhibit several important properties:

- Stability : BDHP remains stable under alkaline conditions.

- Surface Activity : It possesses excellent wetting, emulsification, lubrication, coupling activity, and detergency properties.

- Biological Role : Phosphate esters are crucial in energy transfer (ATP), signal transduction (phosphorylation), and form integral components of nucleic acids and phospholipids.

The mechanism of action for BDHP involves its surfactant properties, which reduce surface tension and stabilize emulsions. This capability allows BDHP to interact with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of micelles and other structures essential for various biological functions.

Cellular Effects

Research indicates that BDHP influences several cellular processes:

- Energy Metabolism : As a phosphate donor, BDHP can participate in phosphorylation reactions critical for ATP synthesis.

- Signal Transduction : It plays a role in activating signaling pathways that regulate cell growth and differentiation.

- Membrane Integrity : BDHP contributes to the structural integrity of cellular membranes through its incorporation into phospholipid bilayers.

Toxicological Studies

The toxicological profile of BDHP has been investigated through various studies:

- Acute Toxicity : The oral LD50 values for related compounds like tributyl phosphate (TBP) suggest relatively low acute toxicity in mammals. Studies show that TBP is metabolized into BDHP among other metabolites .

- Chronic Effects : Long-term exposure studies indicate dose-dependent changes in urinary bladder epithelium and potential carcinogenic effects at high doses . Histopathological findings from chronic studies demonstrate epithelial hyperplasia and other changes in treated rats .

Case Studies

- Metabolic Pathways :

- In Vitro Studies :

Data Table: Summary of Biological Activities of this compound

Q & A

Q. What are the established methods for synthesizing butyl dihydrogen phosphate, and how can purity be ensured?

this compound is synthesized via esterification of phosphoric acid with butanol under controlled acidic conditions. Key steps include:

- Reaction of 85% phosphoric acid with n-butanol at 80–100°C for 4–6 hours .

- Purification via vacuum distillation or recrystallization to remove unreacted alcohol and byproducts.

- Purity verification using 31P NMR (δ = 0.5–1.5 ppm for monoester) and FT-IR (stretching at 950–1250 cm⁻¹ for P=O and P-O-C bonds) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Chromatography : Reverse-phase HPLC with UV detection (225 nm) using mobile phases containing lauryl sodium sulfate and this compound (e.g., 70:30 acetonitrile-buffer ratio) .

- Spectroscopy : Mass spectrometry (ESI-MS) for molecular ion detection ([M-H]⁻ at m/z 153) and titration for quantifying free phosphate groups .

Q. How is this compound used in buffer preparation for biochemical assays?

It serves as a buffering agent in phosphate-based systems (pH 6.5–7.5):

Q. What precautions are necessary for handling this compound in laboratory settings?

Q. How does this compound compare to other alkyl phosphates in solubility and reactivity?

- Higher solubility in polar solvents (e.g., acetonitrile) compared to longer-chain alkyl phosphates.

- Reacts with metal ions (e.g., Fe³⁺) to form stable complexes, influencing coagulation processes .

Advanced Research Questions

Q. How can chromatographic separation efficiency be optimized using this compound in mobile phases?

- Adjust acetonitrile-buffer ratio (e.g., 70:30 to 30:70) to balance retention and resolution .

- Use isocratic elution at 0.8 mL/min flow rate for reproducible peak symmetry .

- Validate with ≥2 replicates to minimize intra-assay variability .

Q. What experimental strategies address data contradictions in quantifying this compound in complex matrices?

- Background subtraction : Measure sample blanks (e.g., solvent-only controls) to correct for matrix interference .

- Dilution protocols : For signals exceeding standard curves, dilute samples in pH-matched buffer and reanalyze .

- Cross-validate with ion chromatography or ICP-MS for trace-level accuracy .

Q. How do structural isomerism and stereochemistry impact this compound’s reactivity?

Q. What are the challenges in resolving spectral interferences during NMR analysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.